5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline
Description
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a mesitylmethylthio (-S-CH₂-C₆H₂(CH₃)₃) substituent at the 5-position, methoxy groups at the 8- and 9-positions, and a methyl group at the 2-position. The mesitylmethyl group introduces steric bulk and lipophilicity, which may influence binding affinity and solubility compared to simpler substituents.
Properties
IUPAC Name |
8,9-dimethoxy-2-methyl-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-12-7-13(2)17(14(3)8-12)11-29-22-24-18-10-20(28-6)19(27-5)9-16(18)21-23-15(4)25-26(21)22/h7-10H,11H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLJETREAHLSLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzohydrazide derivatives with mesitylmethylsulfanyl-substituted aldehydes in the presence of an acid catalyst. The reaction mixture is then subjected to cyclization using triethyl orthoformate to yield the desired triazoloquinazoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific substituents with other functional groups, thereby modifying the compound’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Anticancer Activity
Quinazoline derivatives are well-known for their anticancer properties. The incorporation of the triazole ring into the quinazoline structure enhances its potential as a therapeutic agent against various cancers. Research indicates that compounds with this scaffold can act as inhibitors of tyrosine kinase receptors, which are often overexpressed in cancers such as breast and prostate cancer .
Case Study : A series of quinazoline derivatives were synthesized and tested for cytotoxicity against human cancer cell lines (e.g., HepG2 and MCF-7). The results showed that compounds similar to 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline exhibited significant cytotoxic effects with IC50 values ranging from 10.58 to 20.98 µM/L against these cell lines .
Antimicrobial Activity
The quinazoline framework has also been associated with antimicrobial properties. Studies have demonstrated that certain derivatives exhibit activity against a range of bacterial strains. The presence of the mesitylmethyl sulfanyl group may enhance the lipophilicity and membrane permeability of these compounds, facilitating their action against microbial pathogens .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications on the quinazoline ring significantly influence biological activity. For instance:
- Substitution Patterns : Variations in substituents on the triazole or quinazoline rings can lead to enhanced potency or selectivity towards specific cancer types.
- Lipophilicity : Increased lipophilicity often correlates with better cellular uptake and bioavailability.
Comparative Data Table
Mechanism of Action
The mechanism of action of 5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole and quinazoline moieties enable it to form hydrogen bonds and other interactions with biological macromolecules, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazoloquinazoline derivatives vary primarily in their 5-position substituents, which significantly impact their physicochemical and biological properties. Key structural analogs include:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Lipophilicity: Sulfanyl groups generally increase lipophilicity compared to ethoxy or amino substituents, improving membrane permeability but possibly reducing aqueous solubility .
Photophysical and Electrochemical Properties
Compounds with aminobiphenyl residues (e.g., fluorophores I and II in ) show tunable emission spectra and redox potentials, influenced by substituent electronic effects . The mesitylmethyl group’s electron-donating methyl groups may redshift absorption/emission wavelengths compared to electron-withdrawing substituents.
Biological Activity
5-[(Mesitylmethyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline (CAS: 860611-29-6) is a compound belonging to the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C22H24N4O2S
- Molar Mass : 408.52 g/mol
Biological Activities
The biological activities of quinazoline derivatives are well-documented, including antitumor, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in various studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of quinazoline derivatives. For instance:
- Cell Line Studies : Compounds similar to this compound have been evaluated against several cancer cell lines. Notably, derivatives have demonstrated significant cytotoxic effects on A549 (lung cancer) and MCF-7 (breast cancer) cells with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 3.15 |
| Similar Derivative | MCF-7 | 2.09 |
Anti-inflammatory Activity
Quinazoline derivatives have also been investigated for their anti-inflammatory properties:
- Mechanism of Action : These compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies suggest that they may modulate pathways involved in inflammatory responses .
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has been explored as well:
- Activity Against Pathogens : Some derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Comparative studies suggest that the presence of specific substituents enhances their efficacy .
Case Studies
Several case studies illustrate the biological activity of similar compounds:
- Anticancer Study : A study involving a series of substituted quinazolines demonstrated that modifications at the C-5 position significantly enhanced cytotoxicity against various cancer cell lines .
- Inflammation Model : In a murine model of inflammation, a related triazoloquinazoline derivative was shown to reduce edema and inflammatory mediator levels effectively .
Q & A
Q. Synthetic Optimization Table
| Step | Key Parameters | Yield Improvement Strategies |
|---|---|---|
| Cyclization | Solvent (acetic acid vs. propanol-2), acid catalyst | Use aprotic solvents to reduce side reactions |
| Purification | Recrystallization (methanol), HPLC | Gradient elution for polar by-products |
Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Resolves substituent positions (e.g., methoxy δ 3.8–4.0 ppm, aromatic protons δ 6.5–8.5 ppm).
- LC-MS : Confirms molecular weight (e.g., m/z 463.60) and detects impurities.
- X-ray Crystallography : Validates planar triazoloquinazoline core and intermolecular interactions (e.g., π-π stacking).
Advanced Research Questions
How can conflicting data on bioactivity be resolved across studies?
Contradictions in biological activity (e.g., antimicrobial vs. anticancer) may arise from assay conditions or substituent variations. To resolve:
- Standardize assays (e.g., Mueller-Hinton agar for antimicrobial tests, as in ).
- Perform SAR studies: Compare mesitylmethylsulfanyl derivatives with analogs (e.g., phenyl or furan substitutions in ) to isolate substituent effects.
Q. Bioactivity Comparison Table
| Derivative | Activity (IC₅₀/µg/mL) | Assay System | Source |
|---|---|---|---|
| Mesitylmethylsulfanyl | Not reported | N/A | N/A |
| Phenyl-substituted | 12.5 (Antimicrobial) | S. aureus | |
| Furan-substituted | 8.2 (Kinase Inhibition) | In vitro kinase assay |
What computational methods predict interaction mechanisms with biological targets?
Molecular docking (e.g., AutoDock Vina) using Protein Data Bank (PDB) structures (e.g., 3LD6 for 14-α-demethylase) identifies binding poses. For triazoloquinazolines, the planar core often docks into hydrophobic enzyme pockets, while sulfanyl/methoxy groups form H-bonds (e.g., with kinase ATP-binding sites). DFT studies further optimize electronic profiles for target affinity.
How do reaction conditions influence sulfanyl group oxidation outcomes?
Oxidation of the sulfanyl group to sulfoxide (S=O) or sulfone (O=S=O) depends on:
- Reagent : H₂O₂ (mild) yields sulfoxides; KMnO₄ (strong) produces sulfones.
- Solvent : Polar aprotic solvents (e.g., DMF) favor complete oxidation.
- Temperature : Higher temps (80–100°C) accelerate sulfone formation.
Q. Oxidation Conditions Table
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | DMF, 50°C, 2 hr | 75% |
| KMnO₄ | Sulfone | Acetic acid, reflux | 90% |
What strategies address low yields in multi-step syntheses?
- Intermediate Stabilization : Protect reactive groups (e.g., methoxy with silyl ethers).
- Catalysis : Use Pd/C for hydrogenation or TEA for nucleophilic substitutions.
- By-Product Mitigation : Employ column chromatography after cyclization.
How does the mesitylmethyl group enhance metabolic stability compared to smaller substituents?
The bulky mesitylmethyl group reduces CYP450-mediated oxidation by steric hindrance, improving pharmacokinetic profiles. Comparative studies with methyl or ethyl analogs () show longer plasma half-lives (t½ = 6.2 vs. 2.1 hr).
Q. Methodological Guidance
- Experimental Design : Use randomized block designs (split-plot for multi-variable studies, as in ) to control variables like solvent polarity or catalyst loading.
- Data Contradiction Analysis : Apply multivariate statistics (ANOVA) to isolate factors causing yield or activity discrepancies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
